molecular formula C7H8N4 B1334610 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile CAS No. 34684-87-2

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile

Cat. No. B1334610
CAS RN: 34684-87-2
M. Wt: 148.17 g/mol
InChI Key: CEXUMRPXQINZGM-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine carbonitriles family. Pyrimidine carbonitriles are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of an amino group at the 4th position and a nitrile group at the 5th position on the pyrimidine ring, which is also substituted with methyl groups at the 2nd and 6th positions. This structure serves as a core for further chemical modifications and has been the subject of various synthetic methods and biological studies .

Synthesis Analysis

The synthesis of pyrimidine carbonitriles, including derivatives similar to 4-amino-2,6-dimethylpyrimidine-5-carbonitrile, often involves multicomponent reactions. These reactions are typically one-pot processes that can include the condensation of aromatic aldehydes, malononitrile, and amines or amides under various conditions such as heating, ultrasonic irradiation, or the presence of catalysts . For instance, the synthesis of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile was achieved by reacting specific hydrazinyl derivatives with malononitrile and an amine . The use of green chemistry principles is also evident in the synthesis of related compounds, where environmentally friendly conditions are applied to create structurally diverse pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine carbonitriles is confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups . For example, the crystal structure of a related hexahydroquinoline derivative was determined using single-crystal X-ray diffraction, which revealed the conformation of the rings and the planarity of certain parts of the molecule .

Chemical Reactions Analysis

Pyrimidine carbonitriles can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. These reactions include cyclization, alkylation, and transformation into fused heterocyclic systems . The reactivity of the amino and nitrile groups on the pyrimidine ring allows for these transformations, which can be used to synthesize novel derivatives with enhanced properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine carbonitriles are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and can form crystals suitable for structural analysis . The presence of amino and nitrile groups contributes to their reactivity and the ability to form hydrogen bonds, which is important for their biological activity . The metal complexes of 4-amino-5-pyrimidinecarbonitrile, for example, show different coordination geometries and bonding modes, which can affect their antimicrobial potency .

Scientific Research Applications

Antimicrobial and Antifungal Activity

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile derivatives have shown significant antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial and fungal strains. Notably, certain derivatives of this compound have demonstrated the ability to induce bacterial cell membrane rupture and disintegration, confirmed by field emission scanning electron microscopy (Bhat & Begum, 2021). Another study synthesized related derivatives through a one-pot, three-component reaction and evaluated their antibacterial activity, finding them effective against certain strains (Rostamizadeh et al., 2013).

Antitumor Activity

Compounds derived from 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile have been synthesized and tested for antitumor activity. A notable study synthesized several derivatives and tested their effects on various human cancer cell lines. Some compounds displayed high inhibitory activity against specific cancer types, including leukemia (Taher & Helwa, 2012). Another study focused on the anti-proliferative activity of derivatives on breast cancer and colon carcinoma cell lines, finding significant cytotoxicity in certain compounds (Atapour-Mashhad et al., 2016).

Molecular Structure Analysis

Studies on the molecular structure of derivatives of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile have contributed to understanding their chemical and physical properties. For instance, the Raman and infrared spectra of one derivative were analyzed, providing insight into its molecular structure and tautomerism (Abuelela et al., 2016).

Synthesis Methods

Innovative synthesis methods for creating derivatives of 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile have been explored. A notable example is a study on the microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei, highlighting an environmentally friendly approach (Karati et al., 2022). Another study achieved selective oligomerization of nitriles to produce 4-amino-2,6-dimethylpyrimidine using alkali as a catalyst (Tao et al., 2003).

properties

IUPAC Name

4-amino-2,6-dimethylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-6(3-8)7(9)11-5(2)10-4/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXUMRPXQINZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383164
Record name 4-amino-2,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dimethylpyrimidine-5-carbonitrile

CAS RN

34684-87-2
Record name 4-amino-2,6-dimethylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CYANO-2,6-DIMETHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Maalej, D Abdelmalek, D Msalbi, S Aifa… - …, 2023 - Wiley Online Library
Herein we report that 4‐aminopyrimidine‐5‐carbonitriles 3 a–i were efficiently synthesized by reacting suitable 2‐(ethoxyalkylene)malononitriles 1 a–c with easily available amidine …
Y Zhou, S Zhang, M Cai, K Wang, J Feng… - Journal of Agricultural …, 2021 - ACS Publications
A series of novel 2,6-dimethyl-4-aminopyrimidine hydrazones 5 were rationally designed and synthesized as pyruvate dehydrogenase complex E1 (PDHc-E1) inhibitors. Compounds 5 …
Number of citations: 17 pubs.acs.org
Y Zhou, M Cai, H Zhou, L Hou, H Peng, H He - Pesticide Biochemistry and …, 2021 - Elsevier
Computer aided optimization of lead compounds is of great significance to the design and discovery of new agrochemicals. A series of 2,6-dimethyl-4-aminopyrimidine acylhydrazones …
Number of citations: 11 www.sciencedirect.com

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